

PD-149164: A Technical Guide to a Peptoid Cholecystokinin (CCK) Receptor Agonist

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Compound of Interest		
Compound Name:	PD-149164	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PD-149164 is a non-peptidic, small molecule belonging to the peptoid class of compounds, which has been identified as a potent agonist for cholecystokinin (CCK) receptors. Peptoids, or N-substituted glycine oligomers, offer advantages over traditional peptides, including enhanced proteolytic stability and bioavailability. This document provides a comprehensive technical overview of **PD-149164**, consolidating available quantitative data, detailing key experimental methodologies for its characterization, and illustrating its mechanism and evaluation through structured diagrams. The unique structure-activity relationship, highlighted by the antagonistic action of its enantiomer, PD-151932, underscores the stereochemical sensitivity of CCK receptor activation.

Quantitative Data Presentation

The biological activity of **PD-149164** has been quantified through various in vitro assays. The following tables summarize the key data points from receptor binding and functional studies.

Table 1: Receptor Binding Affinity

This table presents the inhibitory concentration (IC50) values of **PD-149164** at the two primary cholecystokinin receptor subtypes, CCK-A (or CCK1) and CCK-B (or CCK2). A significant selectivity for the CCK-B receptor is noted in binding assays.



Compound	Receptor Target	IC50 (nM)	Source
PD-149164	ССК-В	0.083	[1][2]
PD-149164	CCK-A	75	[1][2]

Table 2: In Vitro & In Vivo Functional Activity

PD-149164 demonstrates full agonist activity at CCK receptors, eliciting downstream cellular and physiological responses comparable to the endogenous ligand, cholecystokinin-8 (CCK-8).

Assay Type	Experimental System	Observed Effect	Notes	Source
In Vitro	Isolated Rat Pancreatic Acini	Generated intracellular Ca2+ oscillations similar to CCK-8.	Effect inhibited by the CCK-A antagonist L- 364,718.	[3]
In Vivo	Anesthetized Rats	Stimulated a maximal pancreatic exocrine response similar to CCK-8.	Effect inhibited by the CCK-A antagonist L- 364,718.	[3]

Core Experimental Methodologies

The characterization of **PD-149164** involves a series of standard and specialized experimental protocols. The following sections provide detailed methodologies for the key assays used to determine its synthesis, binding affinity, and functional agonism.

Solid-Phase Peptoid Synthesis (Submonomer Method)

Peptoids like **PD-149164** are typically synthesized using the submonomer method on a solid support, which allows for precise sequence control. This two-step monomer addition cycle is highly efficient.



Principle: The synthesis involves the iterative addition of N-substituted glycine monomers. The process begins with an amine-functionalized solid-phase resin. Each cycle consists of two steps: acylation of the secondary amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction where a primary amine displaces the halide.

Detailed Protocol:

- Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30 minutes. Drain the solvent.
- Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amine terminus. Wash the resin thoroughly with DMF.
- Acylation Step: Add a solution of 0.6 M bromoacetic acid in DMF and a 50% solution of N,N'diisopropylcarbodiimide (DIC) in DMF to the resin. Shake the vessel for 60 minutes at room temperature. Drain and wash the resin with DMF to remove excess reagents.[4]
- Displacement Step: Add a 1.5 M solution of the desired primary amine submonomer in DMF to the resin. Shake for 60-120 minutes. The primary amine displaces the bromide, completing the monomer addition. Drain and wash the resin with DMF.[4][5]
- Chain Elongation: Repeat steps 3 and 4 with the appropriate amine submonomers until the desired peptoid sequence of PD-149164 is achieved.
- Cleavage and Purification: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to release the crude peptoid. Precipitate the peptoid with cold diethyl ether. Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]
- Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI LC-MS).[4]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki) of **PD-149164** for CCK receptors by measuring its ability to compete with a radiolabeled ligand.



Principle: A fixed concentration of a high-affinity radioligand (e.g., [125]CCK-8) is incubated with a source of CCK receptors (e.g., membrane preparations from transfected cells or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (**PD-149164**). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Detailed Protocol:

- Membrane Preparation: Homogenize cells or tissues expressing the target CCK receptor (CCK-A or CCK-B) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]
- Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 μg protein), a fixed concentration of radioligand (e.g., [125]CCK-8 at its Kd concentration), and a range of concentrations of PD-149164.[7][8]
- Incubation: Incubate the plates for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]
- Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).
 The membranes and bound ligand are trapped on the filter.[7][8]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of PD149164. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki
 value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay



This functional assay measures the ability of an agonist like **PD-149164** to activate CCK receptors and trigger a downstream signaling cascade, resulting in the release of intracellular calcium.

Principle: CCK receptors are Gq-protein coupled. Agonist binding activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[9][10] This increase in intracellular calcium concentration ([Ca²⁺]i) is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Detailed Protocol:

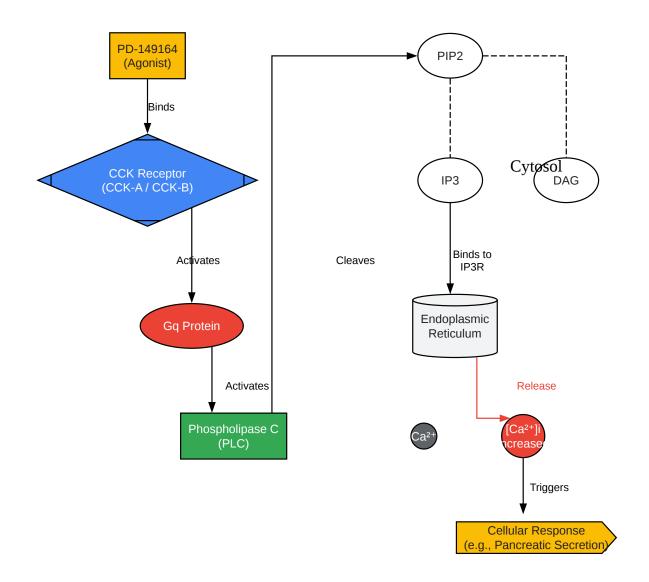
- Cell Culture: Plate cells stably expressing the CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well microplates and culture until they form a confluent monolayer.[11]
- Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye like Fluo-4 AM in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.[11]
- Cell Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.
- Compound Addition and Measurement: Place the plate in a fluorescent microplate reader (e.g., a FLIPR system). Record a baseline fluorescence reading. Add varying concentrations of PD-149164 to the wells and immediately begin monitoring the change in fluorescence intensity over time.[11]
- Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²+]i.
 Determine the peak fluorescence response for each concentration of PD-149164. Plot the response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Mandatory Visualizations



The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of **PD-149164**.

Diagram 1: CCK Receptor Signaling Pathway

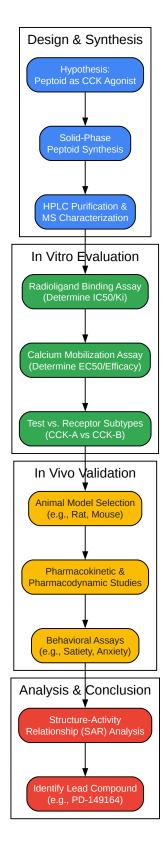


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Caption: Agonist activation of CCK receptors leads to Gq protein-mediated Ca²⁺ mobilization.



Diagram 2: Experimental Workflow for Peptoid Agonist Characterization

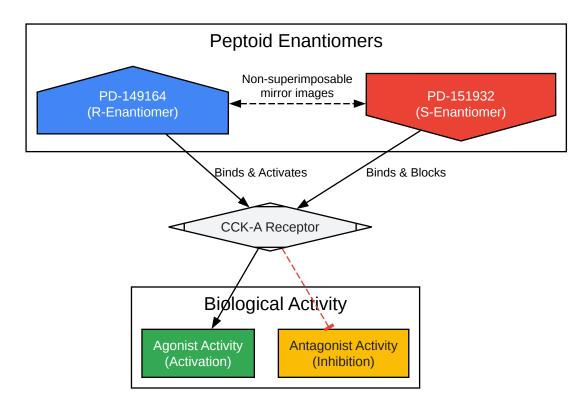




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Caption: A streamlined workflow for the discovery and validation of a novel peptoid agonist.

Diagram 3: Enantiomers with Divergent Function



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Caption: Stereochemistry dictates function: PD-149164 and its enantiomer PD-151932.

Key Finding: Enantioselectivity of CCK Receptor Interaction

A pivotal finding in the characterization of **PD-149164** is the divergent pharmacological activity of its enantiomer, PD-151932. While **PD-149164** acts as a full CCK-A receptor agonist, its mirror-image counterpart, PD-151932, functions as a CCK-A antagonist.[3] This compound blocked the effects stimulated by **PD-149164** on the exocrine pancreas.[3] This demonstrates that the specific three-dimensional arrangement of the molecule's functional groups is critical for inducing the conformational change in the receptor required for activation. The ability to generate both an agonist and an antagonist from the enantiomers of a single small non-peptide



molecule represents a significant finding in rational drug design and the study of receptorligand interactions.[3]

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